molecular formula C19H18ClN3O5S B2911909 1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide CAS No. 862794-93-2

1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide

Cat. No.: B2911909
CAS No.: 862794-93-2
M. Wt: 435.88
InChI Key: BEJHASDWPWZQPE-UHFFFAOYSA-N
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Description

1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a complex organic compound that features a combination of various functional groups, including a chlorophenyl group, a sulfonyl group, a furan ring, an oxazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.

    Attachment of the chlorophenyl group: This can be done via electrophilic aromatic substitution or a similar reaction.

    Formation of the sulfonyl group: This step might involve the oxidation of a thiol or sulfide precursor.

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate amine precursors.

    Attachment of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and piperidine rings can be oxidized under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include nucleophiles such as amines, thiols, and halides, and electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone, while reduction of the sulfonyl group might yield a thiol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((4-Chlorophenyl)sulfonyl)-2-(thiazol-2-yl)oxazol-5-yl)piperidine-4-carboxamide: Similar structure but with a thiazole ring instead of a furan ring.

    1-(4-((4-Chlorophenyl)sulfonyl)-2-(pyridin-2-yl)oxazol-5-yl)piperidine-4-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is unique due to the specific combination of functional groups and rings, which may confer unique chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c20-13-3-5-14(6-4-13)29(25,26)18-19(23-9-7-12(8-10-23)16(21)24)28-17(22-18)15-2-1-11-27-15/h1-6,11-12H,7-10H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJHASDWPWZQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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